molecular formula C10H7Cl2N3O B2574292 3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline CAS No. 105355-37-1

3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline

Cat. No.: B2574292
CAS No.: 105355-37-1
M. Wt: 256.09
InChI Key: OQPORDRGBPPVJX-UHFFFAOYSA-N
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Description

3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline is a chemical compound with the molecular formula C10H7Cl2N3O and a molecular weight of 256.09 g/mol It is an aromatic amine derivative, characterized by the presence of both chloro and pyrimidinyl groups attached to an aniline core

Preparation Methods

The synthesis of 3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline typically involves the reaction of 3-chloroaniline with 5-chloropyrimidine-2-ol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, DMF, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline can be compared with other similar compounds, such as:

    4-Chloro-3-[(5-chloropyrimidin-2-yl)oxy]aniline: This compound has a similar structure but with the chloro group at a different position, which may affect its reactivity and biological activity.

    3-Chloro-4-[(4-chloropyrimidin-2-yl)oxy]aniline: Another structural isomer with potential differences in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

3-chloro-4-(5-chloropyrimidin-2-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-6-4-14-10(15-5-6)16-9-2-1-7(13)3-8(9)12/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPORDRGBPPVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(2-nitrobenzoyl)-N'-[3-chloro-4-(5-chloro-2-pyrimidinyloxy)phenyl]urea (1) Into a flask, 1.50 g of 2,5-dichloropyrimidine, 1.45 g of 4-amino-2-chlorophenol, 2.76 g of potassium carbonate and 15 ml of dimethylsulfoxide, were introduced, and reacted in a nitrogen atmosphere at 100° C. for 1.5 hours under stirring. After the completion of the reaction, the product was poured into water, and extracted with diethyl ether. The extract was washed with a saturated sodium chloride aqueous solution, and dried over anhydrous sodium sulfate, and then the solvent was distilled off. The crude product thereby obtained was purified and isolated by silica gel column chromatography to obtain 2.20 g of 3-chloro-4-(5-chloro-2-pyrimidinyloxy)aniline having a melting point of from 95 to 96° C.
Name
N-(2-nitrobenzoyl)-N'-[3-chloro-4-(5-chloro-2-pyrimidinyloxy)phenyl]urea
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1.5 g
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1.45 g
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reactant
Reaction Step One
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2.76 g
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reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
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